N-[3-(Diethylamino)propyl]carbamodithioic acid
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Overview
Description
N-[3-(Diethylamino)propyl]carbamodithioic acid: is a chemical compound with the molecular formula C8H18N2S2. It is characterized by the presence of a carbamate group and a dithio linkage, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]carbamodithioic acid typically involves the reaction of diethylamine with a suitable carbamate precursor under controlled conditions. The reaction is carried out in the presence of a dithio reagent, which facilitates the formation of the dithio linkage. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-[3-(Diethylamino)propyl]carbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]carbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The dithio linkage plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(3-(dimethylamino)propyl)dithio-
- Carbamic acid, N-(3-(diethylamino)ethyl)dithio-
- Carbamic acid, N-(3-(diethylamino)butyl)dithio-
Uniqueness
N-[3-(Diethylamino)propyl]carbamodithioic acid is unique due to its specific combination of a carbamate group and a dithio linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
19022-72-1 |
---|---|
Molecular Formula |
C8H18N2S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
3-(diethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-3-10(4-2)7-5-6-9-8(11)12/h3-7H2,1-2H3,(H2,9,11,12) |
InChI Key |
JKTKUIWAWFVTIQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=S)S |
Isomeric SMILES |
CCN(CC)CCCN=C(S)S |
Canonical SMILES |
CCN(CC)CCCNC(=S)S |
Key on ui other cas no. |
19022-72-1 |
Synonyms |
N-[3-(Diethylamino)propyl]carbamodithioic acid |
Origin of Product |
United States |
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